Procodazole
Overview
Description
Procodazole, also known as Propazol or 2-Benzimidazolepropionic acid, is used as a potentiator which is non-specific active immunoprotective against viral and bacterial infections .
Synthesis Analysis
Procodazole is an antiparasitic and a starting material in the synthesis of antihyperlipidemic compounds and anticancer agents . A number of 1H-benzimidazole-2-propanoic acid derivatives have been synthesized by Phillips method .
Molecular Structure Analysis
The molecular formula of Procodazole is C10H10N2O2 . The molecular weight is 190.20 . The structure of Procodazole includes a benzimidazole ring attached to a propionic acid group .
Physical And Chemical Properties Analysis
Procodazole is a white to off-white solid . It has a density of 1.4±0.1 g/cm3 . The boiling point is 497.9±28.0 °C at 760 mmHg . It is soluble in alcohol and warm water, but practically insoluble in ether and benzene .
Scientific Research Applications
1. Microtubule Inhibition in Cellular Studies
Procodazole, known as nocodazole in some studies, has been utilized in scientific research due to its capability to disrupt microtubule dynamics. The drug's influence on microtubules has been a focal point in cellular and molecular biology research. For instance, nocodazole has been used to study meiosis and postmeiotic development in Tetrahymena thermophila, showing its ability to interfere with microtubule assembly during various stages of cell division (Kaczanowski, Gaertig, & Kubiak, 1985). Additionally, it has been employed to produce large quantities of mitotic mammalian cells by temporarily inhibiting microtubule polymerization, thereby facilitating studies on cell division processes (Zieve, Turnbull, Mullins, & McIntosh, 1980).
2. Antineoplastic Properties in Cancer Research
The antineoplastic properties of procodazole have been explored in various cancer studies. For example, its effectiveness against multiple myeloma cells has been investigated, revealing its potential as an antimyeloma drug. This study found that nocodazole inhibited growth and induced apoptosis in cancer cells, highlighting its therapeutic potential in cancer treatment (Feng et al., 2011).
3. Investigation of Tubulin Interactions
Procodazole's interaction with tubulin, a key component of the microtubule network, has been extensively studied. Research has shown that procodazole inhibits the polymerization of rat brain tubulin in vitro and competitively inhibits colchicine binding to purified rat brain tubulin, suggesting its role as a microtubule inhibitor (Hoebeke, Van Nijen, & De Brabander, 1976).
4. Role in Antifungal and Antibacterial Studies
The potential of procodazole in antifungal applications has been explored. For instance, prothioconazole, a related compound, has shown activities against Candida albicans sterol 14-α-demethylase, indicating its potential use in medical applications beyond its traditional agricultural use (Parker et al., 2012).
Safety and Hazards
Procodazole is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Mechanism of Action
Target of Action
Procodazole is a non-specific active immunoprotective agent against viral and bacterial infections . It is used as a potentiator . .
Mode of Action
As a non-specific active immunoprotective agent, it is likely to enhance the body’s immune response to viral and bacterial infections
Biochemical Pathways
Given its role as a non-specific active immunoprotective agent, it may influence pathways related to immune response . .
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWJNTOURDMTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045093 | |
Record name | Procodazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Procodazole | |
CAS RN |
23249-97-0 | |
Record name | 1H-Benzimidazole-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23249-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procodazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procodazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzimidazolepropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Procodazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzimidazolepropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROCODAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5IU7FD3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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